molecular formula C15H16F3NO3 B15249776 Benzyl4-oxo-3-(2,2,2-trifluoroethyl)piperidine-1-carboxylate

Benzyl4-oxo-3-(2,2,2-trifluoroethyl)piperidine-1-carboxylate

Cat. No.: B15249776
M. Wt: 315.29 g/mol
InChI Key: LKAQCOJRRJXLIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl4-oxo-3-(2,2,2-trifluoroethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C15H16F3NO3 It is a piperidine derivative, characterized by the presence of a trifluoroethyl group and a benzyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl4-oxo-3-(2,2,2-trifluoroethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate and trifluoroethyl ketone. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Benzyl4-oxo-3-(2,2,2-trifluoroethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, carboxylic acids, and substituted esters. These products can be further utilized in different chemical processes and applications .

Scientific Research Applications

Benzyl4-oxo-3-(2,2,2-trifluoroethyl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl4-oxo-3-(2,2,2-trifluoroethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethyl group enhances its binding affinity to these targets, leading to various biological effects. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its activity .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 3-oxo-4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

Benzyl4-oxo-3-(2,2,2-trifluoroethyl)piperidine-1-carboxylate is unique due to its specific trifluoroethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic processes .

Properties

Molecular Formula

C15H16F3NO3

Molecular Weight

315.29 g/mol

IUPAC Name

benzyl 4-oxo-3-(2,2,2-trifluoroethyl)piperidine-1-carboxylate

InChI

InChI=1S/C15H16F3NO3/c16-15(17,18)8-12-9-19(7-6-13(12)20)14(21)22-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2

InChI Key

LKAQCOJRRJXLIX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(C1=O)CC(F)(F)F)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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